2-Chloro-7-iodoquinoline
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Overview
Description
2-Chloro-7-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and materials science. The presence of both chlorine and iodine atoms on the quinoline ring makes this compound a valuable intermediate for various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-iodoquinoline typically involves halogenation reactions. One common method is the direct iodination of 2-chloroquinoline using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete halogenation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized to form quinoline N-oxides or reduced to form dihydroquinolines.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Sodium iodide in acetone for halogen exchange.
Oxidation Reactions: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts with appropriate ligands under inert atmosphere.
Major Products:
Substitution Products: Various substituted quinolines depending on the nucleophile or electrophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Coupling Products: Biaryl derivatives.
Scientific Research Applications
2-Chloro-7-iodoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its halogen atoms can be replaced with various functional groups, making it a versatile intermediate.
Biology: Quinoline derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-7-iodoquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. For example, quinoline derivatives are known to inhibit topoisomerases, enzymes involved in DNA replication and repair. The presence of halogen atoms can enhance the binding affinity and specificity of the compound for its target.
Comparison with Similar Compounds
2-Chloroquinoline: Lacks the iodine atom, making it less versatile for certain chemical transformations.
7-Iodoquinoline: Lacks the chlorine atom, which can affect its reactivity and applications.
2-Chloro-4-iodoquinoline: Another halogenated quinoline with different substitution pattern, leading to different chemical properties and applications.
Uniqueness: 2-Chloro-7-iodoquinoline is unique due to the presence of both chlorine and iodine atoms on the quinoline ring. This dual halogenation provides a balance of reactivity and stability, making it a valuable intermediate for various synthetic applications. Its ability to undergo diverse chemical reactions and form a wide range of products sets it apart from other halogenated quinolines.
Properties
IUPAC Name |
2-chloro-7-iodoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-9-4-2-6-1-3-7(11)5-8(6)12-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUNFKVZAKYYLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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